2,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
2,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a thiazolo[3,2-b][1,2,4]triazole moiety, and a benzenesulfonamide group
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which are part of the compound’s structure, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including various enzymes and receptors, contributing to their wide range of biological effects .
Mode of Action
For example, they can act as inhibitors, blocking the activity of their target enzymes or receptors . They can also bind to their targets, altering their function and leading to changes in cellular processes .
Biochemical Pathways
For example, they have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that these compounds may interact with pathways related to inflammation, microbial growth, blood pressure regulation, and atherosclerosis .
Result of Action
For example, it may have anti-inflammatory effects, reducing inflammation by inhibiting the activity of certain enzymes or signaling pathways . It may also have antimicrobial effects, inhibiting the growth of bacteria or other microbes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Construction of the Thiazolo[3,2-b][1,2,4]triazole Moiety: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions.
Attachment of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Material Science: The compound’s electronic properties can be investigated for applications in organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2-thiophenecarboxaldehyde.
Thiazolo[3,2-b][1,2,4]triazole Derivatives: Compounds such as 6-phenylthiazolo[3,2-b][1,2,4]triazole.
Benzenesulfonamide Derivatives: Compounds like 4-aminobenzenesulfonamide and N-(2-chloroethyl)benzenesulfonamide.
Uniqueness
2,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is unique due to its combination of a thiophene ring, a thiazolo[3,2-b][1,2,4]triazole moiety, and a benzenesulfonamide group. This unique structure imparts distinct chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c1-12-5-6-13(2)16(10-12)27(23,24)19-8-7-14-11-26-18-20-17(21-22(14)18)15-4-3-9-25-15/h3-6,9-11,19H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVBWASRSVTHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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